1-(Amino(phenyl)methyl)cyclopropanol

Descripción general

Descripción

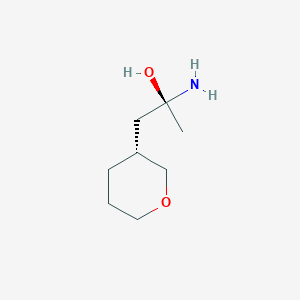

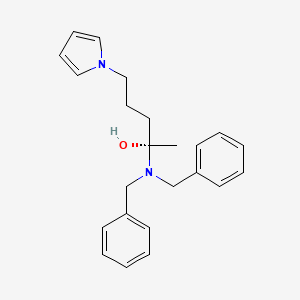

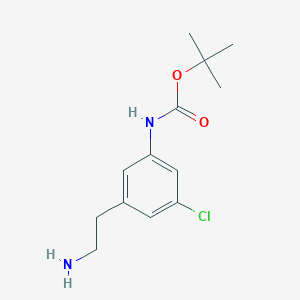

1-(Amino(phenyl)methyl)cyclopropanol is a research chemical . It has a molecular formula of C10H13NO and is used in a variety of research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with an amino(phenyl)methyl group attached . The molecular weight is 163.22 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclopropane, a part of its structure, is known to participate in various reactions. For instance, cyclopropane can be formed through the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Aplicaciones Científicas De Investigación

Conformational Control for Bioactive Compounds The cyclopropane ring, found in compounds related to 1-(Amino(phenyl)methyl)cyclopropanol, is noted for its role in conformational restriction of biologically active compounds. This restriction aids in improving activity and investigating bioactive conformations. Notably, specific chiral cyclopropanes have been synthesized as conformationally restricted analogues of histamine, showcasing the cyclopropane ring's potential in enhancing the specificity and potency of bioactive molecules (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Precursor Conversion in Plants In the realm of plant biochemistry, 1-aminocyclopropane-1-carboxylic acid, structurally similar to this compound, is converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves. This compound is a major conjugate of the ethylene precursor, playing a significant role in the ethylene biosynthesis pathway, a crucial process in plant physiology and development (Hoffman, Yang, & McKeon, 1982).

Aldehyde Dehydrogenase Inhibition 1-Aminocyclopropanol has been studied for its inhibitory effect on aldehyde dehydrogenase (ALDH) both in vivo and in vitro. This inhibition is important for understanding metabolic pathways related to aldehyde processing in the body. The compound’s rapid onset and long duration of action make it a point of interest for studying ALDH activity and its associated physiological impacts (Marchner & Tottmar, 2009).

Precursors for Synthetic Chemistry Cyclopropanol derivatives are instrumental as precursors in synthetic chemistry. For instance, doubly activated cyclopropanes have been utilized as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, which are valuable compounds in various chemical syntheses (Wurz & Charette, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

1-[amino(phenyl)methyl]cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUCOABIFUHKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856297 | |

| Record name | 1-[Amino(phenyl)methyl]cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391737-71-5 | |

| Record name | 1-[Amino(phenyl)methyl]cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1512656.png)

![1-Oxo-2-oxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1512659.png)

![7-tert-Butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B1512661.png)

![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide](/img/structure/B1512663.png)

![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)